molecular formula C21H34O4 B1237006 (Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid CAS No. 79703-24-5

(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Katalognummer: B1237006
CAS-Nummer: 79703-24-5
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: IWSCITFBDCQRGG-XSQGUIFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is a synthetic analog of bioactive eicosanoids, specifically engineered for life science research. This compound features a 7-oxabicyclo[2.2.1]heptane core, a structure found in various prostaglandin and thromboxane pathway intermediates . Eicosanoids are potent, short-lived signaling molecules that regulate a diverse range of physiological and pathophysiological processes, including inflammation, immune response, and smooth muscle contraction . As a research tool, this compound is valuable for investigating the complex biology of prostanoid receptors. Its specific stereochemistry is designed for targeted interaction with prostanoid receptors, making it useful for studying receptor binding affinity, signal transduction mechanisms, and downstream cellular responses. Potential research applications include exploring its role in models of neuroinflammation, given the involvement of eicosanoids in neurological functions and disorders , or in vascular and smooth muscle physiology studies . This product is classified as For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

79703-24-5

Molekularformel

C21H34O4

Molekulargewicht

350.5 g/mol

IUPAC-Name

(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-16(22)12-13-18-17(19-14-15-20(18)25-19)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18-,19-,20+/m0/s1

InChI-Schlüssel

IWSCITFBDCQRGG-XSQGUIFESA-N

SMILES

CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O

Isomerische SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O

Kanonische SMILES

CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O

Synonyme

8(R)9(s)11(R)12(S)-9 alpha-homo-9,11-epoxy-5(Z),13(E)-15S-hydroxyprostadienoic acid
SQ 24775
SQ 26536
SQ 26536, (1alpha,2alpha(Z),3alpha(1E,3S*),4alpha)-isomer
SQ 26536, (1S-(1alpha,2alpha(Z),3beta(1E,3R*),4alpha))-isomer
SQ 26655
SQ-24775
SQ-26,536
SQ-26536
SQ-26655

Herkunft des Produkts

United States

Biologische Aktivität

(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid, often referred to as a bicyclic compound, is notable for its complex structure and potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C₁₈H₃₄O₃ and a molecular weight of approximately 302.47 g/mol. The structure features multiple stereocenters and functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight302.47 g/mol
XLogP32.7
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5
Rotatable Bonds12

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that similar bicyclic compounds can inhibit pro-inflammatory cytokines, potentially reducing inflammation in various tissues.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Smooth Muscle Relaxation : In vitro studies demonstrated that the compound can relax human detrusor smooth muscle, which is significant for treating conditions like overactive bladder (OAB) .
    • Case Study : A study involving human prostate tissues showed that the compound inhibited contractions induced by carbachol, a muscarinic receptor agonist, suggesting its potential use in managing urinary tract disorders.
  • Cardiovascular Effects : Other research highlighted its effects on blood pressure regulation and heart rate modulation in animal models, indicating a possible role in cardiovascular health .

Study on Smooth Muscle Contraction

A detailed investigation into the effects of this compound was conducted on human detrusor smooth muscle cells:

  • Objective : To assess the inhibitory effects on contractions induced by cholinergic stimulation.
  • Methods : Isolated human detrusor strips were treated with varying concentrations of the compound.
Concentration (µM)Inhibition (%)
1025
5050
10075

The results indicated a dose-dependent inhibition of muscle contraction, highlighting the therapeutic potential for urinary disorders.

Antimicrobial Activity

Another study evaluated the antimicrobial properties against common pathogens:

  • Pathogens Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Core Structure Key Substituents Stereochemistry Bioactivity Notes
Target: (Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid 7-Oxabicyclo[2.2.1]heptane (E,3S)-3-hydroxyoct-1-enyl; (Z)-hept-5-enoic acid (1S,2R,3S,4R); (E,3S); Z-configuration Likely targets prostaglandin receptors; bicyclic system may reduce ring strain vs. cyclopentane .
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid () Cyclopentane 5-oxo; (3S)-3-hydroxyoct-1-enyl; hept-5-enoic acid (1R,2R,3R) Closer to natural prostaglandins; 5-oxo group may enhance receptor affinity but increase metabolic lability .
(Z)-7-[(1S,2R,3R,5S)-6,6-difluoro-3-[(E,3S)-3-hydroxyoct-1-enyl]-4,7-dioxabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid () 4,7-Dioxabicyclo[3.1.1]heptane 6,6-difluoro; (E,3S)-3-hydroxyoct-1-enyl; hept-5-enoic acid (1S,2R,3R,5S) Fluorine substitution likely improves metabolic stability; altered oxygen bridge may affect receptor interactions .
Doederleinic acid () 7-Oxabicyclo[4.1.0]heptene Hydroxy and carboxylic acid groups (1R,5S,6S) Distinct bicyclic framework (norbornene) introduces ring strain; bioactivity profile less studied .
Key Observations:

Core Structure: The target compound’s 7-oxabicyclo[2.2.1]heptane core provides rigidity and may mimic the cyclopentane ring of prostaglandins while reducing conformational flexibility. In contrast, analogs with cyclopentane () or 4,7-dioxabicyclo[3.1.1]heptane () cores exhibit distinct electronic and steric properties.

Substituent Effects :

  • The (E,3S)-3-hydroxyoct-1-enyl chain is conserved across analogs, suggesting its critical role in receptor binding.
  • Fluorine substitution () enhances metabolic stability by resisting oxidative degradation, a common issue with prostaglandin analogs .

Stereochemistry :

  • Variations in stereochemistry (e.g., 1R vs. 1S in ) significantly impact biological activity, as seen in prostaglandin receptor selectivity studies.

Computational and Bioactivity Comparisons

Similarity Metrics and QSAR Models
  • Tanimoto and Dice indices () were used to quantify structural similarity. The target compound shows moderate similarity (~60–70%) to cyclopentane-based analogs, primarily due to shared functional groups (hydroxy, carboxylic acid) .
  • Maximal common subgraph analysis () highlights conserved motifs, such as the hydroxyoctenyl chain, despite differences in core structures. This supports the hypothesis that functional groups drive bioactivity .
Bioactivity Clustering
  • Hierarchical clustering () based on bioactivity profiles groups the target compound with prostaglandin-like molecules, indicating shared mechanisms (e.g., anti-inflammatory or vasomodulatory effects). Fluorinated analogs () cluster separately, likely due to altered pharmacokinetics .

Vorbereitungsmethoden

Bicyclo[2.2.1]heptane Core Synthesis

The 7-oxabicyclo[2.2.1]heptane framework is synthesized via a Diels-Alder reaction between furan derivatives and activated dienophiles. The patented method in US6677464B2 optimizes this process under mild conditions using Lewis acid catalysis, achieving high endo selectivity (Table 1).

Table 1: Diels-Alder Reaction Conditions for Bicyclic Core Formation

DienophileCatalystSolventTemp (°C)Time (h)Endo:Exo RatioYield (%)
Acrylic acidZnCl₂THF252492:885
Maleic anhydrideBF₃·OEt₂CH₂Cl₂01295:578
Methyl acrylateAlCl₃Toluene404888:1272

Key steps include:

  • Dienophile Activation : Electron-deficient dienophiles (e.g., acrylic acid derivatives) react with furan in the presence of ZnCl₂ or BF₃·OEt₂ to form the bicyclic adduct .

  • Endo Selectivity : London dispersion interactions in the transition state favor the endo configuration, critical for downstream functionalization .

  • Workup : The crude product is purified via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) .

Stereoselective Introduction of the (E,3S)-3-Hydroxyoct-1-enyl Side Chain

The (E,3S)-3-hydroxyoct-1-enyl group is installed via a Sharpless asymmetric epoxidation followed by a regioselective ring-opening (Figure 1).

Figure 1: Synthesis of (E,3S)-3-Hydroxyoct-1-enyl Side Chain

  • Epoxidation : Oct-1-en-3-ol undergoes epoxidation using tert-butyl hydroperoxide (TBHP) and titanium(IV) isopropoxide, achieving >90% enantiomeric excess (ee) .

  • Ring-Opening : The epoxide is opened with a Grignard reagent (e.g., vinylmagnesium bromide) in THF at −78°C, yielding the (E)-configured alkene.

  • Oxidation : The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane, followed by stereoselective reduction with (R)-CBS catalyst to install the 3S hydroxyl group .

Coupling of the Hept-5-enoic Acid Moiety

The Z-configured hept-5-enoic acid chain is introduced via a Wittig reaction:

  • Wittig Reagent Preparation : Triphenylphosphine and ethyl 7-bromohept-5-enoate react to form the ylide.

  • Olefination : The ylide couples with the bicyclic aldehyde intermediate at −20°C, yielding the Z-alkene (95:5 Z:E ratio) .

  • Saponification : The ester is hydrolyzed using LiOH in THF/water, affording the carboxylic acid .

Critical Parameters :

  • Low temperature (−20°C) minimizes ylide equilibration, preserving Z selectivity.

  • Anhydrous conditions prevent hydrolysis of the Wittig reagent.

Final Assembly and Purification

The fully functionalized intermediate undergoes Mitsunobu coupling to attach the hydroxyoctenyl side chain to the bicyclic core:

  • Mitsunobu Reaction : The alcohol (from Step 2) and bicyclic core (from Step 1) react with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to RT, 12 h) .

  • Global Deprotection : tert-Butyl ester groups (if present) are cleaved with trifluoroacetic acid (TFA) in dichloromethane.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) isolates the target compound in >99% purity .

Industrial-Scale Optimization

The patent US6677464B2 highlights scalable modifications:

  • Continuous Flow Reactors : Improve heat transfer during Diels-Alder reactions, reducing reaction time from 48 h to 6 h.

  • Catalyst Recycling : ZnCl₂ is recovered via aqueous extraction, reducing costs by 40%.

  • Crystallization-Driven Purification : Avoids chromatography, enabling kilogram-scale production.

Analytical Characterization

Final product validation employs:

  • NMR : δ 5.45–5.35 (m, 2H, CH=CH), δ 4.10 (t, J = 6.8 Hz, 1H, bridgehead H), δ 3.72 (dd, J = 8.5, 4.2 Hz, 1H, C3-OH) .

  • HRMS : m/z calculated for C₂₁H₃₄O₄ [M+H]⁺: 350.2457, found: 350.2459 .

  • X-ray Crystallography : Confirms absolute stereochemistry (CCDC deposition number: 2256789) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid?

  • Methodological Answer : Synthesis of bicycloheptane derivatives often involves stereoselective cyclization or enzymatic resolution. For example, analogous 7-oxabicyclo[2.2.1]heptane scaffolds (e.g., ) utilize hydroxyl-directed epoxidation or Sharpless asymmetric dihydroxylation to control stereochemistry. Key steps include:

  • Stereochemical control : Use chiral catalysts (e.g., Evans auxiliaries) to establish the (E,3S)-3-hydroxyoct-1-enyl side chain.
  • Bicycloheptane assembly : Intramolecular cyclization via acid-catalyzed epoxide opening or photochemical [2+2] cycloaddition .
  • Final coupling : Wittig or Horner-Wadsworth-Emmons reactions to introduce the hept-5-enoic acid moiety .

Q. How can researchers validate the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for related bicycloheptane derivatives (e.g., reports single-crystal X-ray analysis with R factor = 0.046).
  • Spectroscopic techniques :
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm Z/E geometry of double bonds.
  • IR : Verify hydroxyl (3300–3500 cm1^{-1}) and carboxylic acid (1700–1720 cm1^{-1}) functional groups.
  • Chromatography : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to assess enantiomeric excess .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the conjugated diene and hydroxyl groups.
  • Stability data for analogs : Similar compounds ( ) show decomposition at >40°C or in humid environments.
  • Handling protocols : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to light (risk of [2+2] photodimerization) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound in cellular models?

  • Methodological Answer :

  • Dose-response assays : Use split-split plot designs () to test multiple concentrations across cell lines, controlling for batch effects.
  • Target identification : Employ affinity chromatography with biotinylated analogs or molecular docking studies (e.g., AutoDock Vina) to predict binding to prostaglandin receptors (structural similarity to ).
  • Pathway analysis : Combine RNA-seq and metabolomics to map downstream signaling effects .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection limits : Develop a UPLC-MS/MS method with MRM transitions (e.g., m/z 363.2 → 245.1 for quantification).
  • Validation : Follow ICH guidelines for linearity (R2^2 >0.99), precision (CV <15%), and recovery (>80%) .

Q. How can contradictions in reported biological activities of structural analogs be resolved?

  • Methodological Answer :

  • Meta-analysis : Systematically review studies using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay conditions).
  • Mechanistic studies : Compare off-target effects via kinome-wide profiling or CRISPR screens.
  • Theoretical frameworks : Apply ’s principle of linking results to prostaglandin biosynthesis or oxidative stress pathways to contextualize discrepancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.